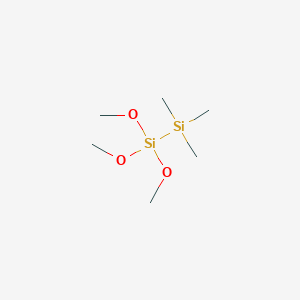
1,1,1-Trimethoxy-2,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMTD is a colorless liquid that belongs to the organosilicon compound family. It is a highly reactive and versatile molecule that has been used in various fields such as organic synthesis, materials science, and biomedical research. TMTD has two trimethylsilyl groups and three methoxy groups, making it a useful precursor for the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of TMTD is not well understood. However, studies have suggested that TMTD may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. TMTD has also been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
TMTD has been shown to have low toxicity and is not known to cause any adverse effects on human health. However, studies have shown that TMTD can cause eye and skin irritation upon contact. TMTD is also flammable and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTD has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. TMTD is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, TMTD is highly reactive and can react with other chemicals in the lab, making it difficult to handle.
Direcciones Futuras
There are several future directions for the study of TMTD. In organic synthesis, TMTD could be used as a reagent for the synthesis of new organosilicon compounds with unique properties. In materials science, TMTD could be used as a precursor for the synthesis of new silicon-based materials with advanced properties. In biomedical research, TMTD could be further studied for its potential as an antimicrobial agent and its mechanism of action.
In conclusion, TMTD is a highly reactive and versatile molecule that has potential applications in various fields. Its unique properties make it a useful precursor for the synthesis of other organosilicon compounds. While the mechanism of action of TMTD is not well understood, it has been studied for its potential as an antifungal and antibacterial agent. Further research is needed to fully understand the potential applications of TMTD in various fields.
Métodos De Síntesis
TMTD can be synthesized through the reaction of trimethylsilyl chloride with methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TMTD. The synthesis process is relatively simple and yields high purity TMTD.
Aplicaciones Científicas De Investigación
TMTD has been extensively studied for its potential applications in various fields. In organic synthesis, TMTD has been used as a protecting group for alcohols and a reagent for the conversion of aldehydes to ketones. In materials science, TMTD has been used as a precursor for the synthesis of silicon-based polymers and ceramics. In biomedical research, TMTD has been studied for its potential as an antifungal and antibacterial agent.
Propiedades
Número CAS |
18000-25-4 |
|---|---|
Nombre del producto |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Fórmula molecular |
C6H18O3Si2 |
Peso molecular |
194.38 g/mol |
Nombre IUPAC |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
Clave InChI |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
SMILES canónico |
CO[Si](OC)(OC)[Si](C)(C)C |
Sinónimos |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



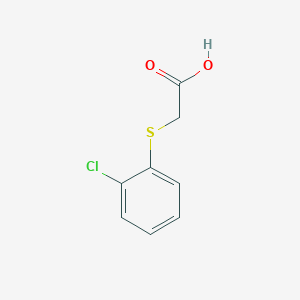
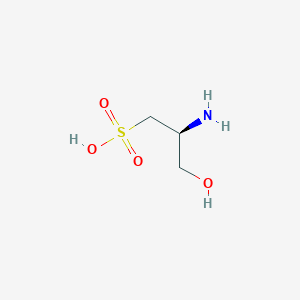
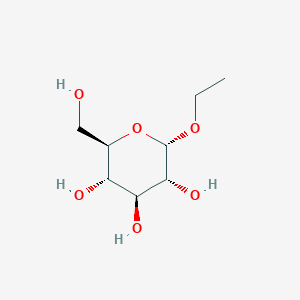

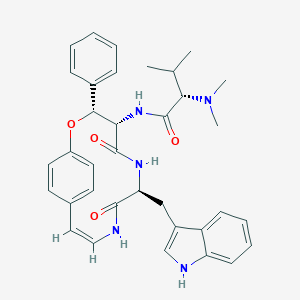
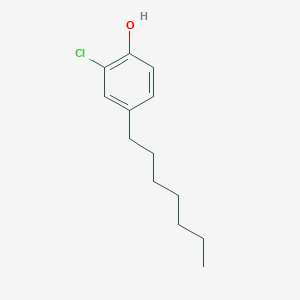
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
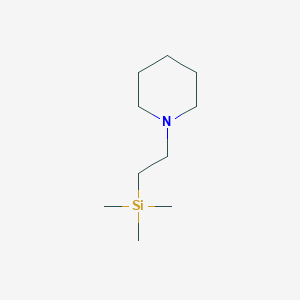
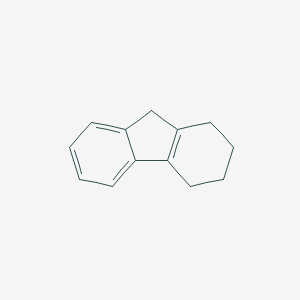
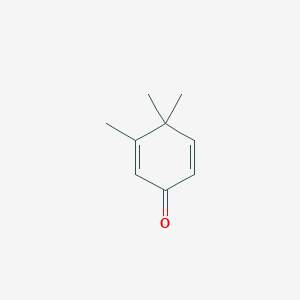
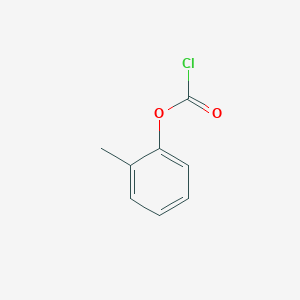
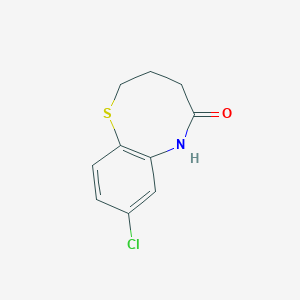
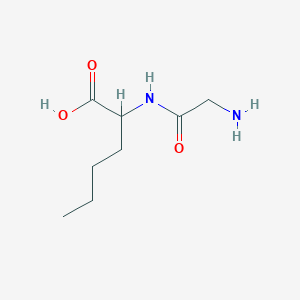
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)